FlK Thioesterase Discrimination Against Acetyl-CoA
Fluoroacetyl-CoA-specific thioesterase FlK from *Streptomyces cattleya* exhibits a 10⁶-fold preference for fluoroacetyl-CoA over acetyl-CoA based on catalytic efficiency (kcat/KM). The discrimination arises from both a 100-fold lower KM (indicating tighter binding) and a 10,000-fold higher kcat (indicating faster turnover) for the fluorinated substrate [1]. This extreme selectivity is not observed for chloro-, bromo-, or iodo-substituted acetyl-CoA analogs, which are not native substrates for this enzyme [2].
| Evidence Dimension | Catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | kcat/KM = 5 × 10⁷ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Acetyl-CoA: kcat/KM = 30 M⁻¹ s⁻¹ |
| Quantified Difference | 1.67 × 10⁶-fold higher for fluoroacetyl-CoA |
| Conditions | *Streptomyces cattleya* FlK thioesterase, steady-state kinetics |
Why This Matters
This >10⁶-fold discrimination demonstrates that fluoroacetyl-CoA is not merely a bioisostere of acetyl-CoA but is recognized as a distinct chemical entity by evolved enzymes—a property critical for experiments investigating fluorine-specific molecular recognition or for developing fluorine-selective biocatalysts.
- [1] Weeks AM, Coyle SM, Jinek M, Doudna JA, Chang MC. Structural and biochemical studies of a fluoroacetyl-CoA-specific thioesterase reveal a molecular basis for fluorine selectivity. Biochemistry. 2010;49(43):9269-9279. PMID: 20836570. View Source
- [2] Weeks AM, Chang MC. Catalytic control of enzymatic fluorine specificity. Proc Natl Acad Sci U S A. 2012;109(48):19667-19672. PMID: 23150586. View Source
